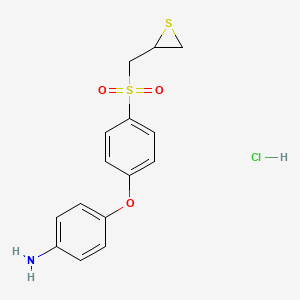

Kpc-2-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

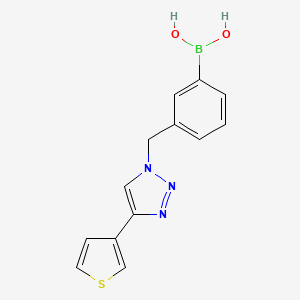

Kpc-2-IN-1 is a boronic acid derivative that serves as an effective inhibitor of KPC-2, a class A β-lactamase enzyme. This compound has a Ki value of 0.032 μM and is known to enhance the efficacy of cefotaxime against KPC-2 expressing Escherichia coli. It demonstrates good tolerance in human HEK-293 cells, making it valuable for researching Escherichia coli’s resistance to β-lactam antibiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Kpc-2-IN-1 are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, followed by rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Kpc-2-IN-1 primarily undergoes inhibition reactions with β-lactamase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include β-lactam antibiotics such as cefotaxime. The conditions for these reactions are typically mild, involving aqueous solutions and physiological pH.

Major Products Formed

The major product formed from the reaction of this compound with β-lactamase enzymes is a stable enzyme-inhibitor complex that prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy .

Wissenschaftliche Forschungsanwendungen

Kpc-2-IN-1 has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of β-lactamase enzymes and the development of new inhibitors.

Biology: Valuable for researching bacterial resistance mechanisms, particularly in Escherichia coli.

Medicine: Potential use in developing new therapeutic strategies to combat antibiotic-resistant bacterial infections.

Industry: Can be used in the development of new antibiotics and β-lactamase inhibitors

Wirkmechanismus

Kpc-2-IN-1 exerts its effects by binding to the active site of the KPC-2 β-lactamase enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby preserving the efficacy of these antibiotics. The molecular target of this compound is the catalytic serine residue in the active site of the KPC-2 enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ortho-phenylenediboronic acid: Another boronic acid derivative that acts as a β-lactamase inhibitor.

Para-phenylenediboronic acid: Similar to ortho-phenylenediboronic acid but with different substitution patterns.

Meta-phenylenediboronic acid: Another variant with different substitution patterns.

Uniqueness

Kpc-2-IN-1 is unique due to its high potency and specificity for the KPC-2 enzyme. It has a lower Ki value compared to other boronic acid derivatives, making it a more effective inhibitor. Additionally, its good tolerance in human cells makes it a promising candidate for further research and development .

Eigenschaften

Molekularformel |

C13H12BN3O2S |

|---|---|

Molekulargewicht |

285.1 g/mol |

IUPAC-Name |

[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2 |

InChI-Schlüssel |

BPZNDAHQRPIUAE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)

![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)